molecular formula C12H11NO5 B14421800 4-[4-(Acetyloxy)anilino]-4-oxobut-2-enoic acid CAS No. 81606-77-1

4-[4-(Acetyloxy)anilino]-4-oxobut-2-enoic acid

Katalognummer: B14421800
CAS-Nummer: 81606-77-1
Molekulargewicht: 249.22 g/mol
InChI-Schlüssel: KFIVQCHQNUEYOP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[4-(Acetyloxy)anilino]-4-oxobut-2-enoic acid is an organic compound with a complex structure that includes an acetyloxy group, an anilino group, and a butenoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Acetyloxy)anilino]-4-oxobut-2-enoic acid can be achieved through several synthetic routes. One common method involves the reaction of aniline with an appropriate anhydride under controlled conditions. For example, the formation of 4-anilino-4-oxobutanoic acid, a related compound, can be achieved with excellent conversion using 1 M aniline, 1 equivalent of anhydride, and 1 mg/mL of MsAcT enzyme .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of optimized reaction conditions, such as temperature, pressure, and catalysts, would be essential to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-[4-(Acetyloxy)anilino]-4-oxobut-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, would depend on the desired reaction and product.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.

Wissenschaftliche Forschungsanwendungen

4-[4-(Acetyloxy)anilino]-4-oxobut-2-enoic acid has several scientific research applications:

    Chemistry: It can be used as a reagent in various organic synthesis reactions.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It might be used in the production of pharmaceuticals or other chemical products.

Wirkmechanismus

The mechanism of action of 4-[4-(Acetyloxy)anilino]-4-oxobut-2-enoic acid would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, influencing various molecular pathways. For example, it could inhibit or activate certain enzymes, leading to changes in metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-[4-(Acetyloxy)anilino]-4-oxobut-2-enoic acid is unique due to its specific functional groups and structure, which may confer distinct chemical and biological properties compared to similar compounds. Its acetyloxy group, in particular, might influence its reactivity and interactions with other molecules.

Eigenschaften

CAS-Nummer

81606-77-1

Molekularformel

C12H11NO5

Molekulargewicht

249.22 g/mol

IUPAC-Name

4-(4-acetyloxyanilino)-4-oxobut-2-enoic acid

InChI

InChI=1S/C12H11NO5/c1-8(14)18-10-4-2-9(3-5-10)13-11(15)6-7-12(16)17/h2-7H,1H3,(H,13,15)(H,16,17)

InChI-Schlüssel

KFIVQCHQNUEYOP-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)OC1=CC=C(C=C1)NC(=O)C=CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.